5-Methylcytosin

Übersicht

Beschreibung

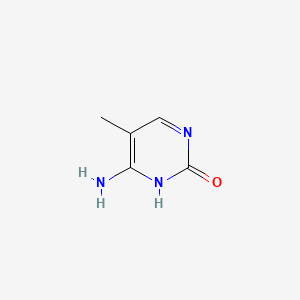

5-Methylcytosine is a methylated form of the DNA base cytosine. It is a crucial epigenetic marker involved in the regulation of gene expression. The addition of a methyl group to the fifth carbon of the cytosine ring distinguishes 5-Methylcytosine from cytosine. This modification plays a significant role in various biological processes, including gene silencing, genomic imprinting, and X-chromosome inactivation .

Wissenschaftliche Forschungsanwendungen

5-Methylcytosine has extensive applications in scientific research, particularly in the fields of epigenetics, molecular biology, and medicine.

Chemistry:

- Used as a standard in high-performance liquid chromatography for the estimation of global methylation rates .

Biology:

- Plays a critical role in the regulation of gene expression and is involved in processes such as genomic imprinting and X-chromosome inactivation .

Medicine:

- Studied for its implications in cancer research, as abnormal methylation patterns are often associated with tumorigenesis .

Industry:

Wirkmechanismus

Target of Action

5-Methylcytosine (5mC) is a methylated form of the DNA base cytosine . It primarily targets DNA and different cellular RNAs . The primary role of 5mC is to regulate gene expression and control several biological processes, including genomic imprinting, X chromosome inactivation, and genome stability .

Mode of Action

5mC interacts with its targets through a process known as DNA methylation. This process involves the covalent transfer of a methyl group from S’Adenosyl methionine (SAM) to the fifth carbon of a cytosine © pyrimidine ring to form 5-methyl cytosine (5mC) . This methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs) . The de novo methyltransferases DNMT3A and DNMT3B establish methylation patterns on unmethylated DNA during embryonic development .

Biochemical Pathways

The biochemical pathways affected by 5mC involve a balance between methylation by DNMTs and TET-mediated demethylation processes . This dynamic mechanism of DNA methylation is a continuous turnover of cytosine modifications . The cooperative actions of DNMT and TET enzymes, along with many additional parameters including chromatin environment and protein partners, govern 5mC turnover .

Result of Action

The molecular and cellular effects of 5mC’s action are profound. It is essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms .

Action Environment

The action of 5mC can be influenced by environmental factors. For instance, in plants, light signaling components and cold signaling factors work in concert in plant responses to light and low temperatures . This suggests that environmental conditions can significantly influence the action, efficacy, and stability of 5mC.

Biochemische Analyse

Biochemical Properties

5-Methylcytosine interacts with various enzymes, proteins, and other biomolecules. In eukaryotes, DNA methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs) which transfer a methyl group from S’Adenosyl methionine (SAM) to the fifth carbon of a cytosine © pyrimidine ring to form 5-methylcytosine . The NSUN2 and DNMT2 have been well documented as 5-methylcytosine writers .

Cellular Effects

5-Methylcytosine has been demonstrated to impact messenger RNA (mRNA) export, RNA stability, efficiency and accuracy of RNA translation, long-distance RNA transport in plants, and pivotal developmental processes such as nerve and brain development, stress response, gametogenesis, embryogenesis, mitochondrial activity, and diverse aspects of tumorigenesis and migration .

Molecular Mechanism

The molecular mechanism of 5-methylcytosine involves the addition of a methyl group to the 5th atom in the 6-atom ring of cytosine . This methylation process is carried out by DNA methyltransferase enzymes, which transfer a methyl group from S-adenosylmethionine to the 5th carbon of a cytosine .

Temporal Effects in Laboratory Settings

The level and distribution of 5-methylcytosine in the genome are tightly controlled through transcription of TET genes, post-translational modifications on the TET enzymes, and various interacting partners of TET enzymes . Changes in 5-methylcytosine profiles were sufficient to specify cellular metabolic states and efficiently adapt protein synthesis rates to cell stress .

Dosage Effects in Animal Models

Altering the expression or activity of DNA methylation-related enzymes produce exacerbated phenotypes or therapeutic effects in different animal models . It has been hypothesized that there is a connection between the hypermethylation and hypomethylation; over activity of DNA methyltransferases that produce the abnormal de novo 5-methylcytosine methylation may be compensated by the removal of methylation, a type of epigenetic repair .

Metabolic Pathways

5-Methylcytosine is involved in the methylation of carbon 5 in cytosine, which has gained significant attention in recent years within eukaryotes . This modification has been demonstrated to impact messenger RNA (mRNA) export, RNA stability, efficiency and accuracy of RNA translation, long-distance RNA transport in plants, and pivotal developmental processes .

Transport and Distribution

5-Methylcytosine is distributed throughout the genome and is most frequently located in C-G rich regions. These sites are enriched in untranslated regions (UTRs) of mRNA, especially in the vicinity of the binding region of the Argonaute protein within the 3’ UTRs .

Subcellular Localization

5-Methylcytosine is localized in the nucleus, where it plays a crucial role in regulating RNA fate and gene expression . The subcellular localization of proteins encoded by 5-methylcytosine-dependent m5C containing mRNAs has been studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methylcytosine can be synthesized through the methylation of cytosine. One common method involves the use of methyl iodide and a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 5-Methylcytosine often involves the enzymatic methylation of cytosine using DNA methyltransferases. These enzymes transfer a methyl group from S-adenosyl methionine to the cytosine residue in DNA, resulting in the formation of 5-Methylcytosine .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylcytosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: 5-Methylcytosine can be oxidized to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.

Reduction: Reduction of 5-Methylcytosine is less common but can be achieved using strong reducing agents under specific conditions.

Major Products:

Oxidation Products: 5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine.

Substitution Products: Various substituted cytosine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymethylcytosine: An oxidation product of 5-Methylcytosine involved in active DNA demethylation.

5-Formylcytosine: Another oxidation product with distinct biological functions.

5-Carboxylcytosine: A further oxidized form of 5-Methylcytosine.

Uniqueness: 5-Methylcytosine is distinct in its widespread presence in DNA and its critical role in gene regulation, whereas its oxidized derivatives are more involved in the dynamic regulation of DNA methylation and demethylation processes .

Eigenschaften

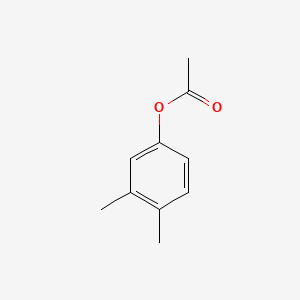

IUPAC Name |

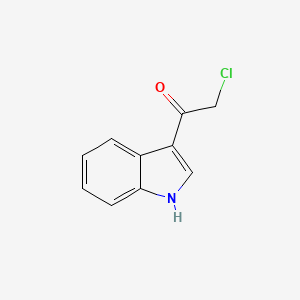

6-amino-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSASMSXMSNRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58366-64-6 (mono-hydrochloride) | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203948 | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.5 mg/mL | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-01-8 | |

| Record name | 5-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-methylcytosine and why is it important?

A1: 5-methylcytosine (5mC) is a modified cytosine base found in DNA where a methyl group is attached to the 5th position of the pyrimidine ring. This modification plays a crucial role in regulating gene expression and other cellular processes. In mammals, it is considered a major epigenetic mark and is involved in development, differentiation, and disease [, ].

Q2: How does 5mC affect gene expression?

A2: 5mC often occurs in regions of DNA called CpG islands, which are found near gene promoters. Methylation of these islands is generally associated with gene silencing [, ]. This silencing can occur through the binding of specific proteins that recognize and bind to methylated CpG sites. These proteins can then recruit other factors that modify the chromatin structure, making the DNA less accessible to transcription factors and thereby repressing gene expression [, ].

Q3: How is 5mC generated and removed from DNA?

A3: 5mC is generated by the addition of a methyl group to a cytosine base already present in the DNA strand. This reaction is catalyzed by DNA methyltransferases (DNMTs) [, ]. Removal of the methyl group, also known as demethylation, can occur through several mechanisms. One pathway involves the Ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC). This is the first step in a multi-step process that ultimately replaces 5mC with an unmodified cytosine [, ].

Q4: How stable is 5mC?

A4: While 5mC is a common DNA modification, it is relatively unstable compared to unmodified cytosine. 5mC can undergo spontaneous deamination, leading to the formation of thymine []. This inherent instability contributes to 5mC being a hotspot for mutations, particularly C>T transitions [, , , ].

Q5: What is the connection between 5mC and cancer?

A6: Aberrant DNA methylation, including both hypermethylation and hypomethylation, is a hallmark of cancer cells [, ]. Hypermethylation of CpG islands in promoter regions can silence tumor suppressor genes, contributing to cancer development [, ]. Conversely, global hypomethylation can lead to genomic instability, further promoting tumorigenesis [, ].

Q6: How is 5mC detected and quantified?

A7: Various methods are available for detecting and quantifying 5mC. Traditional techniques include high-performance liquid chromatography (HPLC) [, , ], which separates and quantifies individual DNA bases based on their physicochemical properties. Other methods utilize methylation-sensitive restriction enzymes that cut DNA differently depending on the presence or absence of 5mC at their recognition sites [, ]. More recently, bisulfite sequencing has become the gold standard for analyzing DNA methylation patterns at a single-nucleotide resolution [, ]. This technique exploits the chemical conversion of unmethylated cytosine to uracil by bisulfite treatment, leaving 5mC intact.

Q7: Can you describe the structural characteristics of 5mC?

A8: 5-methylcytosine (C5H7N3O) has a molecular weight of 125.13 g/mol. Structurally, it resembles cytosine with an additional methyl group attached to the 5th carbon atom of the pyrimidine ring. This seemingly small alteration significantly impacts its biochemical properties and interactions with proteins [, ].

Q8: Are there any tools for studying the interactions between 5mC and proteins?

A9: Yes, researchers utilize various techniques to study the interactions between 5mC and proteins. X-ray crystallography provides high-resolution structural information about protein-DNA complexes, revealing the specific contacts made between amino acid residues and the 5mC base []. Biochemical assays, such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP), are commonly used to assess the binding affinity and specificity of proteins for 5mC-containing DNA sequences [, ].

Q9: What are the potential applications of 5mC research?

A10: Research on 5mC and DNA methylation has broad implications. In biomedicine, understanding aberrant methylation patterns in cancer holds promise for developing novel diagnostic and therapeutic strategies [, , ]. Moreover, 5mC modifications are being investigated as potential biomarkers for various diseases [, ]. In agriculture, manipulating DNA methylation patterns in plants could lead to improved crop yields and stress tolerance []. Furthermore, 5mC research is providing valuable insights into the mechanisms of epigenetic inheritance and their impact on evolution [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.